molecular formula C16H16ClN3O4 B10901666 (1E)-1-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(4-nitrophenyl)hydrazine

(1E)-1-(3-chloro-4-ethoxy-5-methoxybenzylidene)-2-(4-nitrophenyl)hydrazine

Katalognummer: B10901666
Molekulargewicht: 349.77 g/mol
InChI-Schlüssel: DOEWBSAJIAVKOI-VCHYOVAHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4-ethoxy-5-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone is a complex organic compound that combines the structural features of benzaldehyde and hydrazone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-ethoxy-5-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone typically involves the condensation reaction between 3-chloro-4-ethoxy-5-methoxybenzaldehyde and 4-nitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-ethoxy-5-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Compounds where the chloro group is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-ethoxy-5-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-chloro-4-ethoxy-5-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chloro-4-methoxybenzaldehyde: Shares a similar benzaldehyde structure but lacks the ethoxy and hydrazone groups.

    4-Nitrophenylhydrazine: Contains the hydrazine moiety but lacks the benzaldehyde component.

    3-Chloro-4-ethoxybenzaldehyde: Similar structure but lacks the methoxy group.

Uniqueness

3-Chloro-4-ethoxy-5-methoxybenzaldehyde 1-(4-nitrophenyl)hydrazone is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C16H16ClN3O4

Molekulargewicht

349.77 g/mol

IUPAC-Name

N-[(E)-(3-chloro-4-ethoxy-5-methoxyphenyl)methylideneamino]-4-nitroaniline

InChI

InChI=1S/C16H16ClN3O4/c1-3-24-16-14(17)8-11(9-15(16)23-2)10-18-19-12-4-6-13(7-5-12)20(21)22/h4-10,19H,3H2,1-2H3/b18-10+

InChI-Schlüssel

DOEWBSAJIAVKOI-VCHYOVAHSA-N

Isomerische SMILES

CCOC1=C(C=C(C=C1Cl)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])OC

Kanonische SMILES

CCOC1=C(C=C(C=C1Cl)C=NNC2=CC=C(C=C2)[N+](=O)[O-])OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.